N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom at the 5-position and a furan ring substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Furan Ring: The furan ring is synthesized separately through a series of reactions, including the cyclization of appropriate precursors.
Amidation Reaction: The brominated pyridine and the furan ring are then coupled through an amidation reaction. This involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological macromolecules.
Materials Science: It is employed in the development of new materials with specific electronic or optical properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxamide group play crucial roles in binding to the target site, while the furan ring may contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)methanol: This compound features a hydroxymethyl group instead of the furan ring and carboxamide group.
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound has a bromoacetamide group instead of the furan ring and carboxamide group.
Uniqueness
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-9(4-5-16-7)11(15)14-10-3-2-8(12)6-13-10/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVMSRRPINUUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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